3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine is a compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of benzofuran derivatives with appropriate amine precursors. One common method involves the reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . This reaction yields the desired benzofuran derivative with high efficiency.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to various biological activities such as antimicrobial and antioxidant effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets this compound apart from other benzofuran derivatives is its unique structural features and the specific biological activities it exhibits.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-18(4-2)16-10-13(11-17-16)15-9-12-7-5-6-8-14(12)19-15/h5-9,13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXKPFLPBEANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NCC(C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531593 |
Source
|
Record name | 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75292-93-2 |
Source
|
Record name | 3-(1-Benzofuran-2-yl)-N,N-diethyl-3,4-dihydro-2H-pyrrol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.